molecular formula C24H24N2O6S2 B11612841 Diethyl 3-methyl-5-({2-oxo-1-[(phenylcarbonyl)amino]-2-(thiophen-2-yl)ethyl}amino)thiophene-2,4-dicarboxylate

Diethyl 3-methyl-5-({2-oxo-1-[(phenylcarbonyl)amino]-2-(thiophen-2-yl)ethyl}amino)thiophene-2,4-dicarboxylate

Cat. No.: B11612841
M. Wt: 500.6 g/mol
InChI Key: JPIMQNLIPGKRJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-DIETHYL 3-METHYL-5-{[2-OXO-1-(PHENYLFORMAMIDO)-2-(THIOPHEN-2-YL)ETHYL]AMINO}THIOPHENE-2,4-DICARBOXYLATE is a complex organic compound with a unique structure that includes thiophene, phenylformamido, and carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIETHYL 3-METHYL-5-{[2-OXO-1-(PHENYLFORMAMIDO)-2-(THIOPHEN-2-YL)ETHYL]AMINO}THIOPHENE-2,4-DICARBOXYLATE typically involves multi-step reactions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2,4-DIETHYL 3-METHYL-5-{[2-OXO-1-(PHENYLFORMAMIDO)-2-(THIOPHEN-2-YL)ETHYL]AMINO}THIOPHENE-2,4-DICARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the thiophene ring .

Scientific Research Applications

2,4-DIETHYL 3-METHYL-5-{[2-OXO-1-(PHENYLFORMAMIDO)-2-(THIOPHEN-2-YL)ETHYL]AMINO}THIOPHENE-2,4-DICARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-DIETHYL 3-METHYL-5-{[2-OXO-1-(PHENYLFORMAMIDO)-2-(THIOPHEN-2-YL)ETHYL]AMINO}THIOPHENE-2,4-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-DIETHYL 3-METHYL-5-{[2-OXO-1-(PHENYLFORMAMIDO)-2-(THIOPHEN-2-YL)ETHYL]AMINO}THIOPHENE-2,4-DICARBOXYLATE
  • 2,4-DIETHYL 3-METHYL-5-{[2-OXO-1-(PHENYLFORMAMIDO)-2-(THIOPHEN-2-YL)ETHYL]AMINO}THIOPHENE-2,4-DICARBOXYLATE

Uniqueness

The uniqueness of 2,4-DIETHYL 3-METHYL-5-{[2-OXO-1-(PHENYLFORMAMIDO)-2-(THIOPHEN-2-YL)ETHYL]AMINO}THIOPHENE-2,4-DICARBOXYLATE lies in its specific combination of functional groups and its ability to undergo diverse chemical reactions. This makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C24H24N2O6S2

Molecular Weight

500.6 g/mol

IUPAC Name

diethyl 5-[(1-benzamido-2-oxo-2-thiophen-2-ylethyl)amino]-3-methylthiophene-2,4-dicarboxylate

InChI

InChI=1S/C24H24N2O6S2/c1-4-31-23(29)17-14(3)19(24(30)32-5-2)34-22(17)26-20(18(27)16-12-9-13-33-16)25-21(28)15-10-7-6-8-11-15/h6-13,20,26H,4-5H2,1-3H3,(H,25,28)

InChI Key

JPIMQNLIPGKRJZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(C(=O)C2=CC=CS2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.